molecular formula C15H20N4O2 B2723365 cyclobutyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034272-92-7

cyclobutyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2723365
CAS RN: 2034272-92-7
M. Wt: 288.351
InChI Key: PBEIGUCCXFCFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “cyclobutyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is a derivative of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one . It exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase and/or a cell proliferation inhibiting effect . It is useful as a prophylactic and/or therapeutic agent for diseases associated with the above-mentioned kinases, particularly cancer .

Scientific Research Applications

Synthesis and Imaging Applications in Parkinson's Disease

  • A study focused on the synthesis of [11C]HG-10-102-01 as a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease. The synthesis involved a multi-step process yielding a radiochemically pure product, indicating potential applications in neuroimaging and the study of Parkinson's disease mechanisms (Min Wang et al., 2017).

Structural and Crystallographic Studies

  • Research on oxime derivatives, including structures with morpholin groups, contributed to structural and crystallographic knowledge. These studies provide insight into the chemical characteristics and potential applications of cyclobutyl compounds in material science and molecular design (M. Dinçer et al., 2005).

Organic Synthesis and Chemical Reactions

  • A study on the synthesis of variably substituted tetrahydroquinazolinones via Diels–Alder reactions with cyclobutene-annelated pyrimidinones showcased the versatility of cyclobutyl compounds in organic synthesis. This work highlights the potential for creating complex molecular architectures useful in various chemical and pharmaceutical applications (Suryakanta Dalai et al., 2006).

Antibacterial Activity and Chemical Synthesis

  • Another study explored the microwave-assisted synthesis of novel pyrimidines and thiazolidinones starting from 1-(4-morpholinophenyl) ethanone, demonstrating the antibacterial activity of these compounds. This research underscores the relevance of cyclobutyl and morpholinyl derivatives in developing new antibacterial agents (Ram C.Merugu et al., 2010).

Mechanistic Studies and Drug Metabolism

  • An exploratory study of the defluorination of an (aminofluorophenyl)oxazolidinone highlighted the complex mechanisms involved in the photoreactive behavior of morpholinofluorophenyloxazolidinone derivatives. Insights from this study are valuable for understanding the metabolic pathways and stability of drug molecules under various conditions (E. Fasani et al., 2008).

Mechanism of Action

This compound exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase . These kinases play a key role in survival, growth, metabolism, and other functions of a cell . In various types of cancers, abnormal activation of these kinases or mutation of their genes has been observed .

properties

IUPAC Name

cyclobutyl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-14(11-2-1-3-11)19-9-12-8-16-15(17-13(12)10-19)18-4-6-21-7-5-18/h8,11H,1-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEIGUCCXFCFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.